molecular formula C11H15N3O B170933 3-(Piperazin-1-yl)benzamide CAS No. 127201-39-2

3-(Piperazin-1-yl)benzamide

Cat. No. B170933
M. Wt: 205.26 g/mol
InChI Key: NOJPHWCXWAYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06355642B1

Procedure details

1-(3-Cyanophenyl)piperazine (1.6 g, 8.3 mmol) was dissolved in 90% sulfuric acid aqueous solution (17 ml) and stirred at a room temperature for 2 days. The reaction solution was slowly added drbpwise to a mixture consisting of ice (65 g) and 28% aqueous ammonia (65 ml), and the reaction product was extracted with chloroform. The resulting extract was washed with saturated brine and dried with sodium sulfate, and then the solvent was evaporated under a reduced pressure to obtain 990 mg of the title compound (4.9 mmol, 58% in yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2].N.S(=O)(=O)(O)[OH:17]>>[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1)(=[O:17])[NH2:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)N1CCNCC1
Name
Quantity
17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
65 g
Type
reactant
Smiles
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at a room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was slowly added drbpwise to a mixture
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.9 mmol
AMOUNT: MASS 990 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.